SNAP 5089
Overview
Description
SNAP 5089 is a highly selective alpha1A-adrenoceptor antagonist. It was initially developed by Lundbeck Research USA, Inc. This compound has shown significant selectivity for the alpha1A-adrenoceptor over other adrenoceptor subtypes, making it a valuable tool in pharmacological research .
Preparation Methods
The synthesis of SNAP 5089 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of a piperidine ring and subsequent functionalization .
Chemical Reactions Analysis
SNAP 5089 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, which may have different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SNAP 5089 has several scientific research applications, including:
Pharmacological Research: It is used to study the role of alpha1A-adrenoceptors in various physiological and pathological processes.
Cardiovascular Research: The compound is used to investigate the effects of alpha1A-adrenoceptor antagonism on cardiovascular function, including blood pressure regulation and heart rate.
Urogenital Research: This compound is used to study the effects of alpha1A-adrenoceptor antagonism on urogenital function, including the treatment of benign prostatic hyperplasia.
Mechanism of Action
SNAP 5089 exerts its effects by selectively binding to and antagonizing the alpha1A-adrenoceptor. This receptor is involved in the regulation of vascular tone and smooth muscle contraction. By blocking this receptor, this compound inhibits the action of endogenous catecholamines, leading to vasodilation and relaxation of smooth muscle .
Comparison with Similar Compounds
SNAP 5089 is unique in its high selectivity for the alpha1A-adrenoceptor compared to other adrenoceptor subtypes. Similar compounds include:
Tamsulosin: Another alpha1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
Doxazosin: A non-selective alpha1-adrenoceptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.
Prazosin: A non-selective alpha1-adrenoceptor antagonist used in the treatment of hypertension.
This compound’s high selectivity for the alpha1A-adrenoceptor makes it a valuable tool for studying the specific role of this receptor subtype in various physiological and pathological processes.
Properties
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.